molecular formula C9H16N2O3 B7765008 2-(3-oxo-1-propan-2-ylpiperazin-1-ium-2-yl)acetate

2-(3-oxo-1-propan-2-ylpiperazin-1-ium-2-yl)acetate

Cat. No.: B7765008
M. Wt: 200.23 g/mol
InChI Key: NJZMHNHROHOKDK-UHFFFAOYSA-N
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Description

2-(3-oxo-1-propan-2-ylpiperazin-1-ium-2-yl)acetate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-1-propan-2-ylpiperazin-1-ium-2-yl)acetate typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate, followed by aza-Michael addition .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis of piperazine derivatives can be applied, which include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-1-propan-2-ylpiperazin-1-ium-2-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides and sulfonium salts are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

2-(3-oxo-1-propan-2-ylpiperazin-1-ium-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-oxo-1-propan-2-ylpiperazin-1-ium-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, piperazine derivatives are known to act as dopamine and serotonin antagonists, which can influence neurotransmitter pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-oxo-1-propan-2-ylpiperazin-1-ium-2-yl)acetate is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives

Properties

IUPAC Name

2-(3-oxo-1-propan-2-ylpiperazin-1-ium-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-6(2)11-4-3-10-9(14)7(11)5-8(12)13/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZMHNHROHOKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[NH+]1CCNC(=O)C1CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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